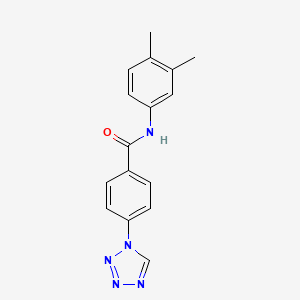

![molecular formula C15H14FNO3S B5569232 methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The exploration of thiophene derivatives and their synthesis has been a significant area of interest due to their potential applications in various fields, including materials science and pharmaceuticals. Methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a specific compound within this class, showcasing the structural diversity and potential reactivity characteristic of thiophene-based compounds.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies that enable the introduction of substituents onto the thiophene ring, leveraging reactions such as halogenation, nitration, and Suzuki coupling. For compounds similar to methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, methods such as palladium-catalyzed reactions and condensation processes are commonly employed (Gabriele et al., 2006).

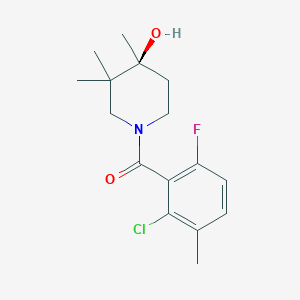

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including the target compound, is crucial for understanding their reactivity and properties. X-ray crystallography provides insights into the arrangement of atoms within the molecule, elucidating features like bond lengths, angles, and molecular conformation, which are pivotal for predicting chemical behavior and interactions (Chan et al., 1977).

Scientific Research Applications

Pharmacological Activities

Research on benzothiophene derivatives, including structures similar to methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate, has shown these compounds to possess pharmacologically active properties. For example, studies have revealed the synthesis of benzo[b]thiophen derivatives with potential pharmacological activities through various chemical reactions, highlighting their significance in drug discovery and development processes (Chapman, Clarke, & Sawhney, 1968; Bradshaw et al., 2002). These studies contribute to understanding the compound's role in therapeutic applications.

Biochemical Applications

In the realm of biochemistry, the interaction of similar compounds with biological molecules has been a subject of interest. For instance, benzothiazole derivatives have been studied for their antitumor properties, their interaction with cytochrome P450 enzymes, and the generation of DNA adducts in tumor cells, demonstrating their potential in cancer research (Hutchinson et al., 2001; Wang & Guengerich, 2012). These findings offer insights into the molecular mechanisms of action and therapeutic potential of benzothiophene derivatives.

Materials Science

In materials science, derivatives of methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate have been explored for their properties as fluorescent chemosensors and in the development of novel materials. For example, studies have developed fluorogenic probes based on benzothiazole and thiophene derivatives for selective metal ion detection, showcasing their utility in environmental and biological sensing applications (Cao et al., 2011; Ye et al., 2014). These advancements highlight the versatile applications of thiophene and benzothiazole derivatives in creating sensitive and selective sensors for various analytes.

Mechanism of Action

properties

IUPAC Name |

methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPRZXZEQXDSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)